6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride
Description
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic amine derivative with a trifluoromethyl (-CF₃) substituent at the 6-position and a hydroxyl (-OH) group, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to its rigid bicyclo[3.1.1]heptane scaffold, which mimics bioisosteres of aromatic rings, and the trifluoromethyl group, which enhances metabolic stability and lipophilicity .
Properties
Molecular Formula |
C7H11ClF3NO |
|---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)4-1-5(6)3-11-2-4;/h4-5,11-12H,1-3H2;1H |
InChI Key |
KLEFOMAMMFQCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C2(C(F)(F)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Spirocyclic Oxetanyl Nitriles
A general approach, as reported in recent chemical literature, involves starting from spirocyclic oxetanyl nitriles, which undergo catalytic or chemical reduction to form the 3-azabicyclo[3.1.1]heptane core.
- Catalyst: Raney Nickel or palladium on carbon
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions (~80-100°C)
- Reducing agent: Hydrogen gas (H₂)
Mechanism:
Hydrogenation cleaves the nitrile group and facilitates ring closure, forming the bicyclic amine.
Intramolecular Cyclization of Amino Alcohols
Alternatively, amino alcohols bearing suitable side chains can cyclize under acidic conditions:
- Reagents: Strong acids such as hydrochloric acid or sulfuric acid
- Conditions: Reflux in aqueous or alcoholic media
- Outcome: Formation of the bicyclic amine via nucleophilic attack and ring closure
Introduction of the Trifluoromethyl Group
The trifluoromethyl (–CF₃) substituent at the 6-position can be introduced via electrophilic trifluoromethylation, which is a key step in the synthesis of the target compound.
Electrophilic Trifluoromethylation
- Trifluoromethylating agents such as Togni's reagent or Umemoto's reagent
- Catalysts: Copper or silver salts to facilitate the transfer
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature
- Time: Several hours, monitored by TLC
This step typically occurs on a precursor bearing a suitable nucleophilic site, such as a secondary amine or a stabilized carbanion intermediate.
Radical Trifluoromethylation
Alternatively, radical-based methods using reagents like trifluoromethyl iodide (CF₃I) with radical initiators (AIBN) can be employed, especially for late-stage functionalization.
Formation of the Hydrochloride Salt
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
- Dissolve the free base in anhydrous diethyl ether or ethanol
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise
- Stir at room temperature until salt formation is complete
- Isolate by filtration and dry under vacuum
This process yields 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride with high purity.
Summary of Synthetic Route with Data Table
| Step | Starting Material | Reagents / Conditions | Key Transformation | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Spirocyclic oxetanyl nitrile | Hydrogen gas, Pd/C | Reduction to bicyclic amine | 85-90 | Scalable, scalable for industrial synthesis |
| 2 | Bicyclic amine | Togni's reagent, Cu catalyst | Electrophilic trifluoromethylation at position 6 | 70-80 | Regioselective, late-stage functionalization |
| 3 | Trifluoromethylated amine | HCl gas or concentrated HCl | Salt formation | Quantitative | Produces hydrochloride salt |
Research Findings and Perspectives
Recent studies highlight the importance of optimizing trifluoromethylation conditions to maximize regioselectivity and yield, especially considering the sensitivity of the bicyclic framework. For example, the use of milder electrophilic reagents like Togni's reagent under controlled temperatures has been shown to improve functionalization efficiency.
Moreover, scalable synthesis has been demonstrated via continuous flow reactors, allowing for precise control over reaction parameters, minimizing side reactions, and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a complex organic compound featuring a unique bicyclic structure that incorporates a trifluoromethyl group and a hydroxyl group. It belongs to the class of azabicyclic amines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a bicyclic framework, contributing to its rigidity and conformational properties, making it a candidate for drug design and development.
Scientific Research Applications
The applications of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride are diverse:
- Medicinal Chemistry The compound is used as a building block in synthesizing various pharmaceuticals, such as:
- Anxiety treatments
- β-lactams
- Drug delivery systems
- Drug Design and Development The unique structural and chemical properties make it an interesting candidate.
- Pharmacological Agent Studies explore its potential as a pharmacologically active agent.
Structural similarity with other compounds provides insights into the structural diversity and potential applications of azabicyclic compounds in medicinal chemistry. Examples include:
- 4-Trifluoromethylpiperidine, known for strong CNS activity
- 3-Benzyl-3-azabicyclo[3.1.1]heptane, a versatile building block
- 6-Trifluoromethyl-3-azabicyclo[2.2.2]octane, which exhibits different conformational flexibility
| Compound Name | Unique Features |
|---|---|
| 4-Trifluoromethylpiperidine | Known for strong CNS activity; used in anxiety treatments |
| 3-Benzyl-3-azabicyclo[3.1.1]heptane | Versatile building block; utilized in synthesizing β-lactams |
| 6-Trifluoromethyl-3-azabicyclo[2.2.2]octane | Exhibits different conformational flexibility; potential use in drug delivery systems |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- CAS No.: 1389264-28-1 (hydrochloride form)
- Molecular Formula: C₇H₁₁F₃NO·HCl (calculated based on substituents and evidence)
- Molecular Weight : ~271.28 (free base) ; hydrochloride adds ~36.46 g/mol.
- Storage : Typically stored at room temperature in inert conditions .
Structural Analogues within the Azabicyclo[3.1.1]heptane Family
Table 1: Structural and Physicochemical Comparisons
Functional Group Variations and Pharmacological Implications
Trifluoromethyl (-CF₃) vs. Benzyl (-CH₂C₆H₅) :
- Hydroxyl (-OH) vs. Ketone (-C=O): The hydroxyl group in the target compound allows for hydrogen bonding with biological targets, enhancing binding affinity.
Bicyclic Framework Modifications
Table 2: Impact of Bicyclic Structure on Properties
- Ring Strain : The [3.1.1] system in the target compound balances stability and reactivity, whereas [3.2.0] systems (e.g., CAS 2089246-00-2) exhibit higher strain, useful in prodrug activation .
Biological Activity
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound notable for its unique azabicyclo structure, which includes a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The trifluoromethyl group enhances the compound's chemical reactivity, metabolic stability, and bioavailability, making it a candidate for further pharmacological exploration.
The molecular formula of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is C7H10ClF3NO, with a molecular weight of approximately 217.61 g/mol. Its structural characteristics contribute to its rigidity and conformational properties, which are crucial for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClF3NO |
| Molecular Weight | 217.61 g/mol |
| CAS Number | 2551115-80-9 |
| Structural Features | Bicyclic azabicyclo |
| Trifluoromethyl Group | Present |
Biological Activity
Research indicates that 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride exhibits significant biological activity, particularly as a potential pharmaceutical agent. Studies have explored its interactions with various biological targets, demonstrating its influence on several biochemical pathways.
Mechanism of Action
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are implicated in various neurological functions and disorders. The trifluoromethyl group may enhance binding affinity and selectivity towards these receptors.
Case Studies
- Anticholinergic Activity : Preliminary studies suggest that 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride exhibits anticholinergic properties, making it a candidate for treating conditions like overactive bladder and certain types of movement disorders.
- Neuroprotective Effects : Research has indicated potential neuroprotective effects in animal models, suggesting that the compound may help mitigate neurodegenerative processes.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Azabicyclo[3.1.1]heptane | Lacks trifluoromethyl group | Limited pharmacological effects |
| 4-(Trifluoromethyl)piperidin-4-ol | Piperidine core with trifluoromethyl | Different activity profile |
| 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine | Contains cyclopropyl group | Unique due to cyclopropyl substitution |
The distinct combination of the trifluoromethyl group and azabicyclo framework in 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride imparts unique physicochemical properties and biological activities compared to its analogs.
Q & A
Q. Example Reaction Conditions Table
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | Pd/C | 80°C | 65–75 | |
| Trifluoromethylation | Acetonitrile | CuI | 120°C | 50–60 | |
| Salt Formation | Ethanol | HCl (gas) | RT | 90–95 |
Advanced: How can reaction yields be optimized while minimizing side products in trifluoromethyl group introduction?
Methodological Answer:
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of trifluoromethylation agents .
- Catalyst optimization : Copper(I) iodide improves electrophilic substitution efficiency .
- Real-time monitoring : Use HPLC or TLC to track intermediates and abort reactions if side products exceed 5% .
- Temperature control : Gradual heating (e.g., 80°C → 120°C) reduces decomposition of thermally sensitive intermediates .
Q. Common Side Products and Mitigation
Basic: What analytical techniques are critical for resolving stereochemical ambiguities in this compound?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration without crystallization .
- NOESY NMR : Identifies spatial proximity of protons to confirm ring conformations .
Advanced: How does stereochemistry impact biological activity, and what experimental models validate receptor interactions?
Methodological Answer:
- Dopamine receptor affinity : The (1R,5S) configuration shows 10-fold higher binding affinity than its enantiomer in radioligand assays .
- In vitro models : HEK293 cells expressing human D2 receptors quantify cAMP inhibition (EC50 values) .
- Molecular docking : Simulations using AutoDock Vina correlate stereochemistry with binding pocket compatibility .
Q. Example SAR Table
| Stereoisomer | D2 Receptor IC50 (nM) | Selectivity (D2 vs. 5-HT2A) | Reference |
|---|---|---|---|
| (1R,5S) | 12.3 ± 1.5 | 25:1 | |
| (1S,5R) | 145.6 ± 18.2 | 3:1 |
Basic: What pharmacokinetic properties are predicted for this compound?
Methodological Answer:
- Lipophilicity (LogP) : Calculated as 2.1 ± 0.3 (Schrödinger QikProp), favoring blood-brain barrier penetration .
- Metabolic stability : Microsomal assays (human liver microsomes) show t1/2 > 60 mins, suggesting CYP450 resistance .
- Solubility : 0.8 mg/mL in PBS (pH 7.4), improved via co-solvents (e.g., 10% PEG-400) .
Advanced: How do structural analogs compare in receptor selectivity and metabolic stability?
Methodological Answer:
Analog modifications (e.g., replacing trifluoromethyl with difluoromethyl) reduce metabolic stability but improve 5-HT2A selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
